molecular formula C18H13ClO2S B12568572 2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one CAS No. 162147-96-8

2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one

Cat. No.: B12568572
CAS No.: 162147-96-8
M. Wt: 328.8 g/mol
InChI Key: IRELWEGSVSBRHC-UHFFFAOYSA-N
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Description

2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a benzenesulfinyl group, a chloro group, and a naphthyl group attached to an ethanone backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chloro-1-(naphthalen-2-yl)ethanone with benzenesulfinyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenesulfinyl group yields a sulfone, while reduction of the chloro group results in the corresponding hydrocarbon.

Scientific Research Applications

2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfinyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. The chloro group can participate in electrophilic substitution reactions, further modulating the compound’s biological activity. The naphthyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one can be compared with other similar compounds such as:

    1-(Naphthalen-2-yl)ethanone: Lacks the benzenesulfinyl and chloro groups, resulting in different reactivity and applications.

    2-(Cyanosulfanyl)-1-(naphthalen-2-yl)ethan-1-one: Contains a cyanosulfanyl group instead of a benzenesulfinyl group, leading to distinct chemical properties and uses.

The presence of the benzenesulfinyl and chloro groups in this compound imparts unique reactivity and makes it a versatile compound in various scientific applications.

Properties

CAS No.

162147-96-8

Molecular Formula

C18H13ClO2S

Molecular Weight

328.8 g/mol

IUPAC Name

2-(benzenesulfinyl)-2-chloro-1-naphthalen-2-ylethanone

InChI

InChI=1S/C18H13ClO2S/c19-18(22(21)16-8-2-1-3-9-16)17(20)15-11-10-13-6-4-5-7-14(13)12-15/h1-12,18H

InChI Key

IRELWEGSVSBRHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)C(C(=O)C2=CC3=CC=CC=C3C=C2)Cl

Origin of Product

United States

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